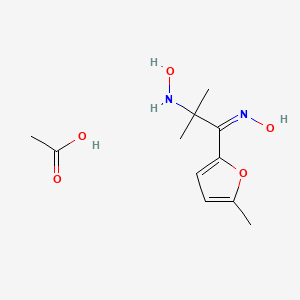
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, also known as NPBH, is a compound that has been studied extensively in the field of medicinal chemistry. This compound is a hydrazone derivative of 3-nitrobenzaldehyde and 4-amino-6-chloro-2-pyrimidinylhydrazine. NPBH has been shown to possess a variety of biological activities, including antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways in the target cells. For example, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to possess a variety of biochemical and physiological effects, depending on the target cells and the concentration of the compound. For example, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes or inhibiting key metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has several advantages as a research tool, including its broad-spectrum antimicrobial and antiviral activity, as well as its potential as an anticancer agent. However, there are also limitations to its use in lab experiments, including its toxicity and potential side effects. Furthermore, the mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, which may limit its usefulness as a research tool in certain contexts.
Direcciones Futuras
There are several future directions for research on 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, including the development of new synthesis methods to improve yield and purity, as well as the optimization of its biological activities through structural modifications. Furthermore, the mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone needs to be further elucidated, which may lead to the discovery of new targets and applications for this compound. Finally, the potential clinical applications of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone as a therapeutic agent need to be explored further, including its efficacy and safety in preclinical and clinical trials.
Conclusion
In conclusion, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is a compound that has been extensively studied for its biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone involves the reaction of 3-nitrobenzaldehyde with 4-amino-6-chloro-2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The mechanism of action of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways in the target cells. Future research on 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone should focus on the development of new synthesis methods, the optimization of its biological activities, and the exploration of its clinical applications as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone involves the reaction of 3-nitrobenzaldehyde with 4-amino-6-chloro-2-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been described in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.
Aplicaciones Científicas De Investigación
3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been extensively studied for its biological activities, and several research articles have reported its potential as a therapeutic agent. 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to possess antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. It has also been reported to exhibit antiviral activity against herpes simplex virus and respiratory syncytial virus. Furthermore, 3-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
6-chloro-2-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O2/c12-9-5-10(13)16-11(15-9)17-14-6-7-2-1-3-8(4-7)18(19)20/h1-6H,(H3,13,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHZRZGDRYEHP-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)

![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)
![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
